5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-bromopyrimidine with 4-(2,3-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal chemistry: It is used in the development of potential therapeutic agents due to its biological activity.
Biological research: The compound is studied for its effects on various biological pathways and targets.
Chemical synthesis:
Mechanism of Action
The mechanism of action of 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide
Uniqueness
5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the 2,3-dimethylphenyl group.
Properties
IUPAC Name |
5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-12-4-3-5-15(13(12)2)20-6-8-21(9-7-20)16-18-10-14(17)11-19-16/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTBWTOKPMXDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=C(C=N3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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